molecular formula C11H15NO2S B1336175 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid CAS No. 901923-78-2

1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid

Cat. No.: B1336175
CAS No.: 901923-78-2
M. Wt: 225.31 g/mol
InChI Key: ZXNYZXNHHNYIQC-UHFFFAOYSA-N
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Description

1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid is a chemical compound that features a piperidine ring substituted with a thienylmethyl group and a carboxylic acid group. This compound is of interest due to its unique structure, which combines a sulfur-containing thiophene ring with a nitrogen-containing piperidine ring, making it a valuable molecule in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid can be synthesized through a multi-step process involving the following key steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Thienylmethyl Group: The thienylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable thienylmethyl halide.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the piperidine derivative with carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, neurotransmission, and cellular signaling.

Comparison with Similar Compounds

1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(Thien-2-ylmethyl)piperidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

    1-(Thien-2-ylmethyl)piperidine-4-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.

Uniqueness: this compound is unique due to its combination of a thiophene ring and a piperidine ring with a carboxylic acid group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c13-11(14)9-3-5-12(6-4-9)8-10-2-1-7-15-10/h1-2,7,9H,3-6,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNYZXNHHNYIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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